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Compound of Interest

Compound Name: 3,5-Dichlorobenzonitrile

Cat. No.: B1202942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-
Dichlorobenzonitrile (C₇H₃Cl₂N, CAS No: 6575-00-4), a crucial intermediate in the synthesis

of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition.

Spectroscopic Data Summary
The structural identity and purity of 3,5-Dichlorobenzonitrile are unequivocally confirmed by a

combination of spectroscopic techniques. Due to the molecule's C₂ᵥ symmetry, the NMR

spectra are notably simplified.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Spectroscopic Data for 3,5-Dichlorobenzonitrile
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Chemical Shift (δ) ppm Multiplicity Assignment

~7.60 Triplet (t) H-4 (para to -CN)

~7.55 Doublet (d) H-2, H-6 (ortho to -CN)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for 3,5-Dichlorobenzonitrile

Chemical Shift (δ) ppm Assignment

~136.0 C-3, C-5 (ipso to -Cl)

~132.5 C-2, C-6 (ortho to -CN)

~131.0 C-4 (para to -CN)

~116.5 -C≡N (Nitrile Carbon)

~114.0 C-1 (ipso to -CN)

Solvent: CDCl₃, Proton Decoupled

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

is characterized by sharp, intense absorption bands corresponding to the nitrile group and

aromatic system.

Table 3: Key IR Absorption Bands for 3,5-Dichlorobenzonitrile
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Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium Aromatic C-H Stretch

~2235 Strong C≡N Stretch (Nitrile)

~1570, ~1450 Strong Aromatic C=C Ring Stretch

~880 Strong
C-H Out-of-plane Bend

(Isolated H)

~750 Strong C-Cl Stretch

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides a

characteristic fragmentation pattern that serves as a chemical fingerprint.

Table 4: Mass Spectrometry Data (EI-MS) for 3,5-Dichlorobenzonitrile

m/z Ratio Relative Intensity Assignment

171, 173, 175 High

[M]⁺, [M+2]⁺, [M+4]⁺ Molecular

ion cluster, characteristic of

two Cl atoms

136, 138 Medium [M-Cl]⁺ Fragment ion cluster

100 Medium [M-Cl-HCN]⁺ Fragment ion

Molecular Weight: 172.01 g/mol [1]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol
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Sample Preparation: Accurately weigh approximately 15-20 mg of 3,5-Dichlorobenzonitrile
solid and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire the proton spectrum using a standard single-pulse experiment.

Set a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds,

and a relaxation delay of 2 seconds.

Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the probe to the carbon channel.

Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30).

Set a spectral width of approximately 240 ppm, an acquisition time of ~1 second, and a

relaxation delay of 2-5 seconds.

A higher number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00

ppm and the ¹³C spectrum to the CDCl₃ solvent signal at 77.16 ppm.

FTIR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:
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Gently grind ~1-2 mg of 3,5-Dichlorobenzonitrile with ~150-200 mg of dry, spectroscopy-

grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be a

fine, homogenous powder.

Work quickly to minimize moisture absorption by the KBr.

Pellet Formation:

Transfer the powder mixture to a pellet die.

Place the die under a vacuum to remove trapped air and moisture.

Apply pressure (approximately 8-10 tons) using a hydraulic press for several minutes until

the powder fuses into a transparent or translucent pellet.

Data Acquisition:

Record a background spectrum of the empty spectrometer sample compartment.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Processing: The final spectrum is automatically ratioed against the background spectrum

and is typically displayed in terms of percent transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Prepare a dilute solution of 3,5-Dichlorobenzonitrile (~1 mg/mL) in a

volatile solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a GC system equipped with a capillary column (e.g., HP-5MS, 30 m x

0.25 mm ID, 0.25 µm film thickness) coupled to a mass spectrometer with an electron

ionization (EI) source.
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GC Conditions:

Injector Temperature: 250 °C

Injection Volume: 1 µL (split or splitless mode)

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and

hold for 5 minutes.

MS Conditions:

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Range: Scan from m/z 40 to 400.

Data Analysis: Identify the peak corresponding to 3,5-Dichlorobenzonitrile in the total ion

chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion

and characteristic fragment ions.

Visualization of Analytical Workflow
The logical flow for the spectroscopic identification of 3,5-Dichlorobenzonitrile is outlined in

the diagram below. This workflow ensures a systematic approach, from initial sample handling

to final structural confirmation.
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Caption: Workflow for the Spectroscopic Identification of 3,5-Dichlorobenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Dichlorobenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1202942#3-5-dichlorobenzonitrile-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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